![molecular formula C22H28N2 B1481055 2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2097978-37-3](/img/structure/B1481055.png)
2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole
Overview
Description
Molecular Structure Analysis
Pyrrole is a five-membered heterocyclic ring which has 5 p orbitals and six pi electrons contributing to its aromaticity . Each carbon in pyrrole contributes one p orbital and pi electron. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .Scientific Research Applications
Antibacterial Agents
Pyrrole derivatives have been reported to possess potent antibacterial properties. Compounds similar to “2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole” could potentially be used as antibacterial agents against resistant organisms, including methicillin and vancomycin-resistant S. aureus .
Antifungal Applications
The pyrrole subunit is known for its use in fungicides. Derivatives of pyrrole could be explored for their antifungal efficacy, potentially serving as a base for new fungicidal formulations .
Anti-inflammatory Drugs
Pyrrole derivatives are also utilized in anti-inflammatory drugs. The structural features of “2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole” might contribute to anti-inflammatory activity, making it a candidate for drug development in this area .
Cholesterol-Lowering Drugs
Compounds with a pyrrole subunit have been associated with cholesterol-lowering effects. Research into the specific effects of “2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole” on cholesterol levels could lead to new therapies for managing cholesterol .
Antitumor Agents
Pyrrole-based compounds have applications as antitumor agents. The unique structure of “2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole” may offer novel pathways for cancer treatment through research into its antitumor properties .
HIV Treatment
Pyrrole derivatives are known inhibitors of reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases. Investigating the potential of “2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole” in the treatment of HIV could be a significant application .
properties
IUPAC Name |
5-benzyl-2-methyl-4-(2-phenylethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2/c1-23-15-20-16-24(14-19-10-6-3-7-11-19)22(21(20)17-23)13-12-18-8-4-2-5-9-18/h2-11,20-22H,12-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJWSDNZRFHQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(C(C2C1)CCC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480972.png)


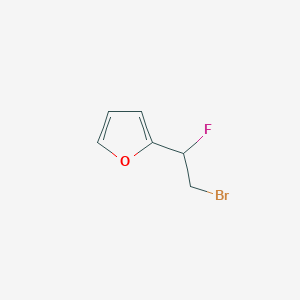

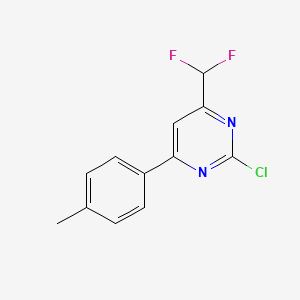
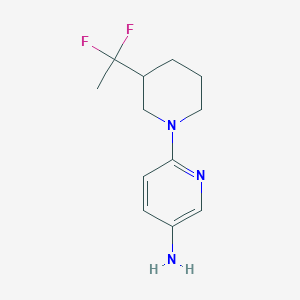
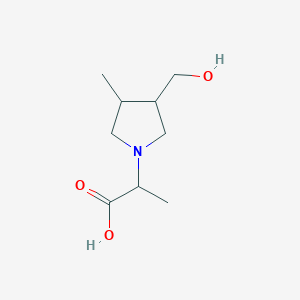
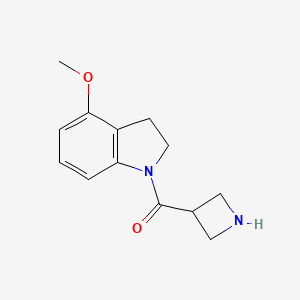

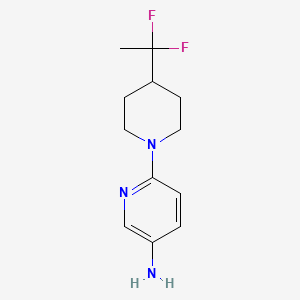

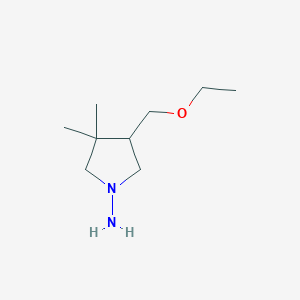
![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1480993.png)